molecular formula C15H18ClNO2S B2946357 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride CAS No. 1331327-71-9

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2946357
CAS No.: 1331327-71-9
M. Wt: 311.82
InChI Key: BAXJQAUDMUKSKX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor ligand analog characterized by a propan-2-ol backbone substituted with a pyridin-2-ylthio group at position 1 and a meta-methylphenoxy (m-tolyloxy) group at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXJQAUDMUKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an appropriate halogenated precursor to form the pyridin-2-ylthio group.

    Introduction of the Tolyl Group: The next step involves the reaction of the intermediate with m-tolyl alcohol under suitable conditions to introduce the tolyloxy group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and tolyloxy groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other propan-2-ol derivatives but differs in substituents influencing pharmacological profiles:

Compound Name Substituents (Position 1) Substituents (Position 3) CAS Number Molecular Formula Key Structural Features
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol HCl Pyridin-2-ylthio m-Tolyloxy (3-methylphenoxy) 306-11-6* C₁₃H₂₂ClNO₂ Pyridine-thioether; meta-methylphenoxy
Propranolol HCl (DL-form) Isopropylamino 1-Naphthyloxy 318-98-9 C₁₆H₂₂ClNO₂ Naphthyloxy; non-selective β-blocker
Bevantolol HCl 3,4-Dimethoxyphenethylamino m-Tolyloxy 42864-78-8 C₂₁H₂₈ClNO₄ Dimethoxy-phenethylamino; cardioselective
Metoprolol Succinate Isopropylamino 4-(2-Methoxyethyl)phenoxy 98418-47-4 C₁₅H₂₅NO₃·C₄H₆O₄ Methoxyethylphenoxy; β₁-selective antagonist
Nadolol Impurity F (EP) tert-Butylamino 1-Naphthyloxy 15230-34-9 C₁₆H₂₃ClNO₂ Naphthyloxy; non-selective β/α-blocker

*Note: CAS 306-11-6 corresponds to a structural analog with isopropylamino and m-tolyloxy groups, closely resembling the target compound’s backbone .

Pharmacological Activity Comparison

  • Target Compound: The pyridin-2-ylthio group may enhance lipophilicity and membrane permeability compared to traditional β-blockers.
  • Propranolol HCl: Non-selective β₁/β₂ antagonist with strong antiarrhythmic and hypotensive effects. The naphthyloxy group contributes to prolonged receptor binding .
  • Bevantolol HCl: Exhibits β₁-selectivity due to the 3,4-dimethoxyphenethylamino group, reducing bronchoconstriction risks .
  • Metoprolol Succinate: β₁-selective with reduced peripheral effects; the methoxyethylphenoxy group optimizes cardioselectivity .
  • Nadolol Impurities: tert-Butylamino and naphthyloxy substituents in impurities F and G correlate with prolonged half-lives but increased α-adrenergic activity .

Biological Activity

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by its unique structural features, including a pyridine ring, a thioether linkage, and a tolyloxy group. These structural elements contribute to its potential biological activity and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C14H17ClN2OS
  • CAS Number: 1331327-71-9

The presence of the pyridine and tolyloxy groups allows for various interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound's mechanism of action is thought to be mediated through:

  • Hydrogen Bonding: Between the pyridine nitrogen and potential biological targets.
  • Hydrophobic Interactions: Due to the tolyloxy group, enhancing binding affinity.
  • π-π Stacking: Facilitated by the aromatic rings, which can stabilize interactions with proteins.

Pharmacological Applications

This compound has shown promise in various areas of research:

1. Medicinal Chemistry:

  • Potential as a building block for synthesizing therapeutic agents targeting specific enzymes or receptors.
  • Investigated for anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase pathways.

2. Antimicrobial Activity:

  • Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound could exhibit similar effects.

3. Cancer Research:

  • As a potential PLK4 inhibitor, it may play a role in cancer treatment by disrupting centriole biogenesis, leading to cancer cell cycle arrest.

Case Study: Antimicrobial Activity

A study on derivatives of pyridine compounds revealed that certain modifications led to enhanced antimicrobial activity against various pathogens. The structural similarities indicate that this compound might possess similar efficacy against bacterial strains.

Research Findings

Research has indicated that compounds with thioether linkages often exhibit favorable biological activities. For instance, studies have shown that thioether-containing compounds can serve as effective inhibitors of key enzymes involved in inflammatory pathways.

Comparative Analysis

Compound NameStructure TypeBiological Activity
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol HClPyridine derivativePotential anti-inflammatory
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol HClSimilar structureAntimicrobial properties
PLK4 InhibitorsKinase inhibitorsCancer treatment potential

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